![molecular formula C13H8Cl2F3N3O B3040985 N-(3-chlorophenyl)-N'-[6-chloro-4-(trifluoromethyl)-2-pyridyl]urea CAS No. 256471-16-6](/img/structure/B3040985.png)
N-(3-chlorophenyl)-N'-[6-chloro-4-(trifluoromethyl)-2-pyridyl]urea
説明
N-(3-chlorophenyl)-N'-[6-chloro-4-(trifluoromethyl)-2-pyridyl]urea is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound is also known as Diuron and is a herbicide that is commonly used in agriculture to control weeds.
科学的研究の応用
Anion Coordination Chemistry
Research has focused on the anion coordination chemistry of urea-based ligands, showing their ability to bind with inorganic oxo-anions. This binding capacity highlights the potential for these compounds to be used in the selective capture or sensing of specific anions in environmental or laboratory settings. For instance, studies on protonated urea-based ligands have demonstrated their affinity for perchlorate anions, emphasizing the rich variety of hydrogen bond motifs that can influence the crystallization and structural properties of these complexes (Wu et al., 2007).
Structural Analysis
The crystal structure analysis of benzoylphenylurea insecticides, including those structurally similar to the compound , has provided insights into the molecular conformation and interactions that govern their behavior. Such studies are crucial for understanding the physical and chemical properties of these compounds, which could inform their application in various industrial and pharmaceutical contexts (Cho et al., 2015).
Biological Activities
Urea derivatives have been recognized for their cytokinin-like activity and potential to enhance adventitious root formation, indicating their utility in agricultural and horticultural applications. The structural nuances of these compounds play a significant role in their biological activity, offering a pathway to design synthetic molecules with targeted effects on plant growth and development (Ricci & Bertoletti, 2009).
Nonlinear Optical Properties
The electronic and optical properties of urea derivatives have been explored for their potential applications in nonlinear optics and optoelectronic device fabrications. Computational studies on novel chalcone derivatives related to the compound have shed light on their significant electrooptic properties, including high second and third harmonic generation values, which could be leveraged in the development of advanced optical devices (Shkir et al., 2018).
特性
IUPAC Name |
1-(3-chlorophenyl)-3-[6-chloro-4-(trifluoromethyl)pyridin-2-yl]urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2F3N3O/c14-8-2-1-3-9(6-8)19-12(22)21-11-5-7(13(16,17)18)4-10(15)20-11/h1-6H,(H2,19,20,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXORHTVTLMQVCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)NC2=NC(=CC(=C2)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2F3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chlorophenyl)-N'-[6-chloro-4-(trifluoromethyl)-2-pyridyl]urea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




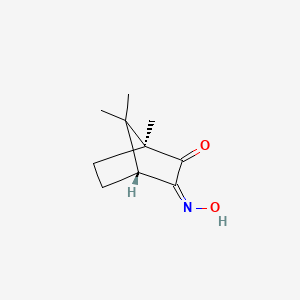
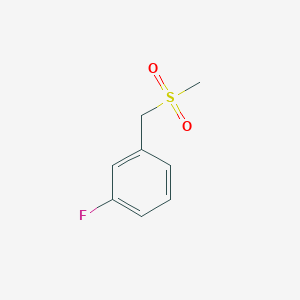
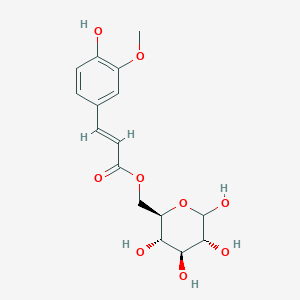

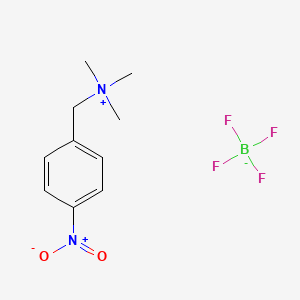
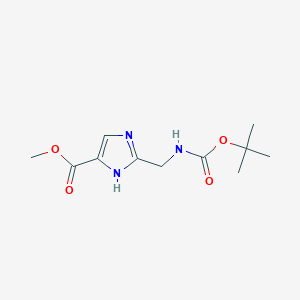

![3-{[({[3,5-Bis(trifluoromethyl)phenyl]methylene}amino)oxy]carbonyl}-2-chloropyridine](/img/structure/B3040918.png)
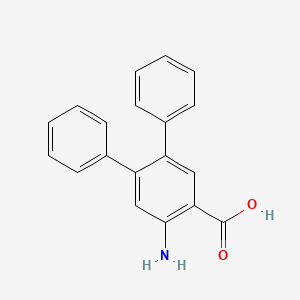
![2-Chloro-4-({[(2-chloroacetyl)oxy]imino}methyl)-1-fluorobenzene](/img/structure/B3040920.png)
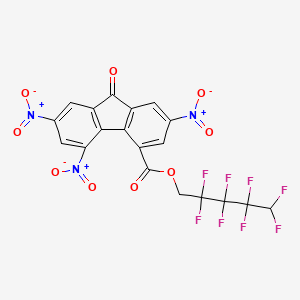

![9-[(2-Fluorophenyl)methylidene]-2,4,5,7-tetranitrofluorene](/img/structure/B3040925.png)